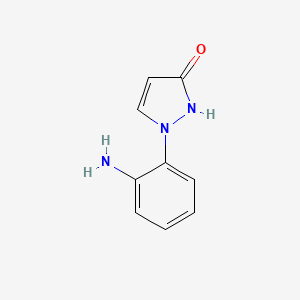
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolone ring fused with an aminophenyl group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazolone ring . The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
科学研究应用
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
相似化合物的比较
Similar Compounds
Phenylpropanolamine: Shares structural similarities but differs in its pharmacological profile and applications.
2-Aminophenol: Another related compound with distinct chemical properties and uses.
1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but with different functional groups leading to varied reactivity and applications.
Uniqueness
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of the pyrazolone ring and aminophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) |
InChI 键 |
CPCYCPGLBCSQMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


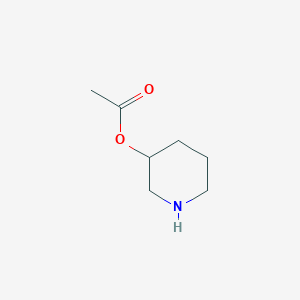


![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
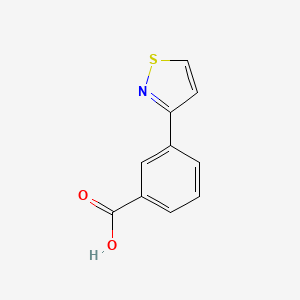
![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
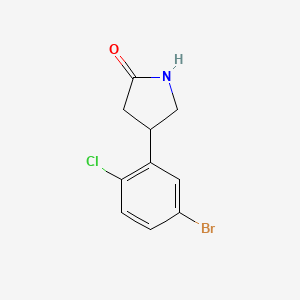
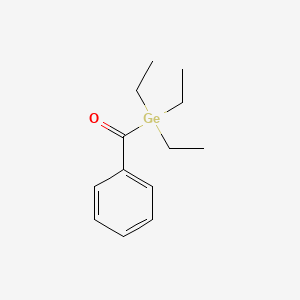
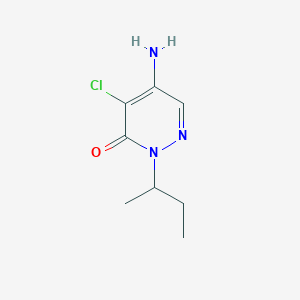
methanol](/img/structure/B13155118.png)

methanol](/img/structure/B13155126.png)
